2-phenyl-N-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
2-phenyl-N-(2,4,5-trichlorophenyl)acetamide: is an organic compound with the molecular formula C14H10Cl3NO and a molecular weight of 314.59 g/mol . It is characterized by the presence of a phenyl group and a trichlorophenyl group attached to an acetamide moiety. This compound is typically a white crystalline solid and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2,4,5-trichlorophenyl)acetamide can be achieved through the reaction of benzoyl chloride with 2,4,5-trichloroaniline in the presence of a base . The reaction typically involves the following steps:
- Benzoyl chloride is reacted with a base to produce benzamide.
- 2,4,5-trichloroaniline is added to the reaction mixture in a solvent such as dichloromethane.
- The reaction is allowed to proceed, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: 2-phenyl-N-(2,4,5-trichlorophenyl)acetamide is used as a precursor in the synthesis of various heterocyclic compounds . It serves as a building block for the preparation of biologically active molecules and novel chemical entities.
Biology: In biological research, this compound is utilized to study its effects on cellular processes and its potential as a therapeutic agent. It may be investigated for its interactions with specific enzymes or receptors.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may be evaluated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, this compound is used in the manufacture of pesticides and herbicides . It helps in controlling undesirable weeds and pests by inhibiting plant growth.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2-phenyl-N-(2,4,5-trichlorophenyl)acetamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group may enhance the compound’s ability to interact with specific molecular targets, making it distinct from other related compounds.
Properties
Molecular Formula |
C14H10Cl3NO |
---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
2-phenyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-10-7-12(17)13(8-11(10)16)18-14(19)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,18,19) |
InChI Key |
GEFJOLHDZLTQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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